N-ethyl-4-nitrobenzamide

Description

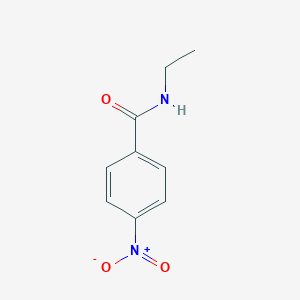

Structure

3D Structure

Properties

IUPAC Name |

N-ethyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZUZNEBLPIHWAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80324493 | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50445-50-6 | |

| Record name | 50445-50-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406844 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-ethyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80324493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to N-ethyl-4-nitrobenzamide: Chemical Properties, Structure, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-ethyl-4-nitrobenzamide is a synthetic organic compound belonging to the nitrobenzamide class of molecules. Its structure, featuring a nitro group at the para position of a benzene ring coupled with an ethylamido group, makes it a valuable intermediate in organic synthesis. The electron-withdrawing nature of the nitro group significantly influences the reactivity of the aromatic ring and the amide functionality, opening avenues for diverse chemical transformations. This guide provides a comprehensive overview of the chemical properties, structural features, and a detailed synthesis protocol for this compound, tailored for professionals in research and drug development. Nitrobenzamide derivatives are known for a range of biological activities, including antimicrobial and anticancer properties, making this compound a compound of interest for further investigation and as a scaffold in medicinal chemistry.[1]

Chemical Structure and Properties

This compound is comprised of a central benzene ring substituted with a nitro group and an ethylamido group at positions 4 and 1, respectively. The molecular formula is C9H10N2O3.[1] The presence of both a hydrogen bond donor (the N-H group of the amide) and acceptor (the carbonyl oxygen and the nitro group oxygens), along with the aromatic ring, dictates its intermolecular interactions and physical properties.

Key Physicochemical Data:

| Property | Value | Source(s) |

| Molecular Formula | C9H10N2O3 | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| CAS Number | 50445-50-6 | [1] |

| Melting Point | Approx. 60–62 °C | [1] |

| Appearance | White to pale yellow powder (inferred from related compounds) | |

| Solubility | Soluble in organic solvents like ethanol; limited solubility in water. | [1] |

| Density | Approx. 1.18 g/cm³ | [1] |

| InChI | 1S/C9H10N2O3/c1-2-10-9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,2H2,1H3,(H,10,12) | [1] |

| SMILES | CCNC(=O)C1=CC=C(C=C1)[O-] | [1] |

Synthesis of this compound

The most direct and widely employed method for the synthesis of this compound is the Schotten-Baumann reaction.[1][2] This robust amidation reaction involves the acylation of a primary amine (ethylamine) with an acyl chloride (4-nitrobenzoyl chloride) in the presence of a base to neutralize the hydrochloric acid byproduct.

Experimental Protocol: Schotten-Baumann Synthesis

This protocol outlines the synthesis of this compound from 4-nitrobenzoyl chloride and ethylamine.

Materials:

-

4-Nitrobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., 70% in water or in THF)

-

Dichloromethane (DCM) or other suitable organic solvent

-

10% aqueous sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane. Cool the flask in an ice bath to 0-5 °C with stirring.

-

Amine Addition: In a separate vessel, prepare a solution of ethylamine (1.1-1.2 equivalents).

-

Base and Amine Co-addition: Slowly and concurrently add the ethylamine solution and a 10% aqueous sodium hydroxide solution (2.0-3.0 equivalents) to the stirred solution of 4-nitrobenzoyl chloride. The addition should be dropwise, maintaining the temperature between 0 and 5 °C. The base is crucial to neutralize the HCl generated, driving the reaction to completion.[3]

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, transfer the mixture to a separatory funnel.

-

Phase Separation: Separate the organic layer.

-

Washing: Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine. These washes remove unreacted amine, base, and any remaining aqueous-soluble impurities.

-

Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford the pure product.

Synthesis Workflow Diagram:

Sources

N-ethyl-4-nitrobenzamide CAS number 50445-50-6

An In-depth Technical Guide to N-ethyl-4-nitrobenzamide (CAS 50445-50-6)

Foreword

This compound stands as a significant molecule within the nitrobenzamide class of compounds. While it serves as a versatile intermediate in organic synthesis, its true potential is increasingly recognized in the realm of medicinal chemistry. The presence of the nitroaromatic moiety, a well-known pharmacophore, positions this compound as a subject of interest for developing novel therapeutic agents, particularly those targeting hypoxic environments characteristic of solid tumors.[1][2] This guide provides a comprehensive technical overview for researchers, chemists, and drug development professionals, detailing its synthesis, characterization, potential applications, and safe handling protocols.

Physicochemical and Structural Characteristics

The foundational step in utilizing any chemical compound is a thorough understanding of its physical and chemical properties. These parameters govern its behavior in various solvents and reaction conditions, influencing experimental design from synthesis to biological assays.

| Property | Value | Source |

| CAS Number | 50445-50-6 | [3][4][5][6] |

| Molecular Formula | C₉H₁₀N₂O₃ | [3][4][5][6] |

| Molecular Weight | 194.19 g/mol | [3][4] |

| IUPAC Name | This compound | [4] |

| Melting Point | Approx. 60–62 °C | [3] |

| Solubility | Soluble in organic solvents. | [3] |

| Canonical SMILES | CCNC(=O)C1=CC=C(C=C1)[O-] | [4][7] |

| InChI Key | RZUZNEBLPIHWAR-UHFFFAOYSA-N | [4] |

Synthesis of this compound: A Mechanistic Perspective

The synthesis of this compound is most reliably achieved through the amidation of a 4-nitrobenzoyl derivative. The choice of starting material and reaction conditions is critical for achieving high yield and purity while minimizing side reactions.

Preferred Synthetic Route: Acyl Chloride-Mediated Amidation

The most direct and widely adopted method for synthesizing this compound is the reaction of 4-nitrobenzoyl chloride with ethylamine.[3] This approach is favored due to the high reactivity of the acyl chloride, which allows the reaction to proceed rapidly and often at room temperature. The mechanism follows a classic nucleophilic acyl substitution pathway.

Causality of Experimental Choice: The use of 4-nitrobenzoyl chloride as the acylating agent is strategic. The chloride is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the ethylamine. The reaction is typically performed under Schotten-Baumann conditions, using a base (like aqueous NaOH or pyridine) to neutralize the HCl byproduct, thereby driving the reaction to completion. A recent innovation is the use of mechanochemistry, which allows for a solvent-free, highly efficient synthesis in minutes.[1]

Detailed Experimental Protocol

This protocol is a self-validating system. Successful synthesis will result in a product whose analytical data (NMR, IR, MS) matches established values.

-

Reagent Preparation: In a well-ventilated fume hood, dissolve 4-nitrobenzoyl chloride (1.0 eq) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath.

-

Amine Addition: In a separate flask, prepare a solution of ethylamine (1.1 eq) and a non-nucleophilic base like triethylamine or pyridine (1.2 eq) in the same anhydrous solvent.

-

Reaction: Add the ethylamine solution dropwise to the cooled 4-nitrobenzoyl chloride solution with continuous stirring. The dropwise addition is crucial to control the exothermic nature of the reaction.

-

Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material (4-nitrobenzoyl chloride) is consumed.

-

Workup: Upon completion, wash the reaction mixture sequentially with a dilute acid (e.g., 1M HCl) to remove excess amine and base, followed by a saturated sodium bicarbonate solution, and finally with brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. The resulting crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive and trustworthy characterization. Spectroscopic data for this compound is available in public databases, providing a reference for validation.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for structural elucidation, confirming the presence of the ethyl group, the aromatic ring protons, and the overall carbon framework.[4]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula.[4]

-

Infrared (IR) Spectroscopy: Identifies key functional groups, such as the N-H stretch, C=O (amide I) stretch, and the characteristic symmetric and asymmetric stretches of the nitro group.[4]

Applications in Research and Drug Development

This compound is more than a synthetic intermediate; it is a building block for developing biologically active molecules. Nitroaromatic compounds are known for their diverse biological activities, including antimicrobial and anticancer properties.[1][3]

Role as a Hypoxia-Activated Prodrug Scaffold

The core principle behind the therapeutic potential of nitroaromatics lies in their selective reduction under hypoxic (low oxygen) conditions, which are a hallmark of solid tumors.[2]

-

Mechanism of Action: In the oxygen-deficient environment of a tumor, endogenous nitroreductase enzymes can reduce the nitro group of this compound. This reduction process generates reactive intermediates, such as nitroso and hydroxylamine species.[2] These reactive molecules can then induce cytotoxicity by binding to cellular macromolecules like DNA and proteins, leading to cancer cell death.[2] This targeted activation minimizes damage to healthy, oxygen-rich tissues, forming the basis of Gene-Directed Enzyme Prodrug Therapy (GDEPT).[2]

Use in Organic Synthesis

Beyond its direct biological potential, this compound is a valuable intermediate. The nitro group can be readily reduced to an amine (e.g., using indium powder and ammonium chloride), yielding N-ethyl-4-aminobenzamide.[8] This resulting amino group provides a reactive handle for further functionalization, enabling the synthesis of more complex molecules, dyes, and polymers.[3][9]

Safety, Handling, and Storage

| Safety Aspect | Guideline |

| Personal Protective Equipment (PPE) | Wear chemical safety goggles, nitrile gloves, and a lab coat. Use in a well-ventilated area or fume hood. Avoid generating dust.[10][12] |

| Handling | Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[10][12] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents and strong bases.[10][11] |

| Fire Fighting | Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam. Hazardous combustion products include nitrogen oxides (NOx) and carbon monoxide (CO).[10][11] |

| First Aid (Eyes) | Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[10][12] |

| First Aid (Skin) | Wash off immediately with plenty of soap and water. Remove contaminated clothing.[10][12] |

| First Aid (Inhalation) | Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[10][12] |

| Disposal | Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[10] |

References

- This compound (EVT-1189004) | 50445-50-6. EvitaChem.

-

This compound | C9H10N2O3 | CID 347925. PubChem, NIH. [Link]

-

Benzamide, 4-nitro-N-ethyl-N-methyl- | C10H12N2O3 | CID 91721031. PubChem, NIH. [Link]

-

Benzamide, N-ethyl-4-nitro-. ChemBK. [Link]

-

50445-50-6 this compound. King-Pharm. [Link]

- Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

Synthesis and Crystal Structure of Ethyl 4-(4-Nitrobenzamido)-3-(N-methyl-4-nitrobenzamido)-benzoate Monohydrate. Journal of the Korean Chemical Society. [Link]

-

N-(2,2-Diphenylethyl)-4-nitrobenzamide. MDPI. [Link]

-

Material Safety Data Sheet - Ethyl 4-nitrobenzoate, 99%. Cole-Parmer. [Link]

-

Ethyl 4-aminobenzoate. Organic Syntheses Procedure. [Link]

-

Supporting information - Polymer Supported Pd Catalyzed Carbonylation of Aryl Bromides. The Royal Society of Chemistry. [Link]

-

N,N-Diethyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia. PMC, NIH. [Link]

-

Ethyl 4-nitrobenzoate NMR. ORGANIC SPECTROSCOPY INTERNATIONAL. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent Advances in the Application of Nitro(het)aromatic Compounds for Treating and/or Fluorescent Imaging of Tumor Hypoxia - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy this compound (EVT-1189004) | 50445-50-6 [evitachem.com]

- 4. This compound | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. 50445-50-6 this compound [chemsigma.com]

- 7. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. asianpubs.org [asianpubs.org]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Spectroscopic Data of N-ethyl-4-nitrobenzamide: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for N-ethyl-4-nitrobenzamide, a key intermediate in various chemical syntheses. The following sections detail the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering insights into the structural elucidation of this compound. The methodologies described herein are grounded in established analytical practices, ensuring reliability and reproducibility for researchers, scientists, and professionals in drug development.

Molecular Structure and Spectroscopic Overview

This compound possesses a molecular formula of C₉H₁₀N₂O₃ and a molecular weight of 194.19 g/mol .[1] Its structure, characterized by a para-substituted aromatic ring, an amide linkage, and a nitro group, gives rise to a unique spectroscopic fingerprint. This guide will dissect the ¹H NMR, ¹³C NMR, IR, and MS data to provide a complete structural characterization.

Diagram of this compound

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

¹H NMR Spectroscopy

While a publicly available experimental ¹H NMR spectrum for this compound is not readily accessible, a reliable prediction can be made based on the known spectrum of the closely related N-ethylbenzamide[2][3] and the well-understood substituent effects of a para-nitro group. The electron-withdrawing nature of the nitro group will deshield the aromatic protons, shifting them downfield.

Predicted ¹H NMR Data for this compound

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.30 | Doublet | 2H | Ar-H (ortho to NO₂) |

| ~7.95 | Doublet | 2H | Ar-H (ortho to C=O) |

| ~6.50 | Broad Singlet | 1H | N-H |

| 3.48 | Quartet | 2H | -CH₂- |

| 1.25 | Triplet | 3H | -CH₃ |

Interpretation of the Predicted ¹H NMR Spectrum:

-

Aromatic Protons: The para-substitution pattern of the benzene ring results in an AA'BB' system, which often appears as two distinct doublets. The protons ortho to the strongly electron-withdrawing nitro group are expected to be the most deshielded, appearing at the lowest field (~8.30 ppm). The protons ortho to the amide carbonyl group will be slightly less deshielded and are predicted to appear around 7.95 ppm.

-

Amide Proton: The N-H proton of the secondary amide is expected to appear as a broad singlet around 6.50 ppm. Its chemical shift can be variable and is dependent on solvent and concentration.

-

Ethyl Group Protons: The ethyl group will exhibit a characteristic quartet for the methylene (-CH₂) protons adjacent to the nitrogen atom at approximately 3.48 ppm, and a triplet for the terminal methyl (-CH₃) protons at around 1.25 ppm. The coupling between these two sets of protons will result in the observed multiplicities.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The predicted chemical shifts for this compound are summarized below, based on data available in public databases.[4][5][6]

¹³C NMR Data for this compound

| Chemical Shift (δ, ppm) | Assignment |

| ~165 | C=O |

| ~149 | Ar-C (para to C=O, attached to NO₂) |

| ~141 | Ar-C (ipso to C=O) |

| ~128 | Ar-C (ortho to C=O) |

| ~124 | Ar-C (ortho to NO₂) |

| ~35 | -CH₂- |

| ~15 | -CH₃ |

Interpretation of the ¹³C NMR Spectrum:

-

Carbonyl Carbon: The amide carbonyl carbon is the most deshielded carbon and is expected to appear at the lowest field, around 165 ppm.

-

Aromatic Carbons: The aromatic region will show four distinct signals due to the para-substitution. The carbon atom attached to the nitro group will be significantly deshielded and is predicted to be around 149 ppm. The ipso-carbon of the amide group is expected at approximately 141 ppm. The two sets of equivalent aromatic carbons (ortho to the carbonyl and ortho to the nitro group) will appear at approximately 128 ppm and 124 ppm, respectively.

-

Ethyl Group Carbons: The methylene carbon (-CH₂) of the ethyl group is expected around 35 ppm, while the methyl carbon (-CH₃) will be at a higher field, around 15 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C=O, and N-O bonds. The data presented here is based on information from public spectral databases.[7]

IR Spectral Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium | N-H stretch |

| ~3100 | Weak | Aromatic C-H stretch |

| ~2970 | Weak | Aliphatic C-H stretch |

| ~1640 | Strong | C=O stretch (Amide I) |

| ~1595 | Medium | C=C stretch (aromatic) |

| ~1550 | Strong | Asymmetric NO₂ stretch |

| ~1520 | Strong | N-H bend (Amide II) |

| ~1350 | Strong | Symmetric NO₂ stretch |

Interpretation of the IR Spectrum:

-

N-H Stretch: A medium intensity band around 3300 cm⁻¹ is characteristic of the N-H stretching vibration of a secondary amide.

-

C-H Stretches: Weak bands corresponding to aromatic and aliphatic C-H stretching are expected around 3100 cm⁻¹ and 2970 cm⁻¹, respectively.

-

Amide Bands: The strong absorption at approximately 1640 cm⁻¹ is the Amide I band, primarily due to the C=O stretching vibration. The band around 1520 cm⁻¹ is the Amide II band, which arises from a combination of N-H bending and C-N stretching vibrations.

-

Nitro Group Stretches: The presence of the nitro group is confirmed by two strong absorption bands: the asymmetric stretch around 1550 cm⁻¹ and the symmetric stretch around 1350 cm⁻¹.

-

Aromatic C=C Stretch: The absorption at approximately 1595 cm⁻¹ is indicative of the C=C stretching vibrations within the aromatic ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The GC-MS data for this compound is available in public databases.[8]

Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 194 | Moderate | [M]⁺ (Molecular ion) |

| 150 | High | [M - C₂H₄N]⁺ |

| 120 | Moderate | [M - C₂H₄NO]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | Moderate | [C₆H₄]⁺ |

Interpretation of the Mass Spectrum:

-

Molecular Ion: The molecular ion peak [M]⁺ is observed at m/z 194, which corresponds to the molecular weight of this compound.

-

Major Fragmentation Pathways: A prominent fragmentation pathway involves the cleavage of the amide bond. The loss of the ethylamino group (-NHCH₂CH₃) is unlikely as a single step. A more probable fragmentation is the McLafferty-type rearrangement leading to the loss of ethene and an amino radical, resulting in the fragment at m/z 150. Further fragmentation of the m/z 150 ion can lead to the fragments observed at m/z 120, 104, and 76.

Fragmentation Pathway Diagram

Caption: Proposed fragmentation pathway for this compound.

Experimental Protocols

The following are generalized, yet detailed, protocols for obtaining the spectroscopic data discussed in this guide. These protocols are based on standard laboratory practices and should be adapted as necessary for specific instrumentation and sample characteristics.

¹H and ¹³C NMR Spectroscopy

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H NMR spectrum.

-

Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).

-

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

Process the data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm).

-

Integrate the signals to determine the relative number of protons.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio, which will be significantly more than for ¹H NMR.

-

Process the data similarly to the ¹H NMR spectrum.

-

Calibrate the chemical shift scale using the solvent peak as an internal standard (e.g., CDCl₃ at 77.16 ppm).

-

FT-IR Spectroscopy

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Ensure the ATR crystal is clean. Record a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid this compound onto the ATR crystal.

-

Pressure Application: Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

-

Spectrum Acquisition: Acquire the IR spectrum of the sample. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

-

Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

Methodology:

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Instrument Setup:

-

Set the GC oven temperature program. A typical program might start at 50°C, hold for 1-2 minutes, then ramp at 10-20°C/min to a final temperature of 250-280°C.

-

Set the injector temperature (e.g., 250°C) and the transfer line temperature (e.g., 280°C).

-

Use helium as the carrier gas with a constant flow rate.

-

Set the mass spectrometer to scan a suitable mass range (e.g., m/z 40-400) in electron ionization (EI) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet.

-

Data Acquisition: The GC will separate the components of the sample, and the mass spectrometer will record the mass spectrum of the eluting this compound.

-

Data Analysis: Identify the peak corresponding to this compound in the total ion chromatogram (TIC) and analyze its corresponding mass spectrum to determine the molecular weight and fragmentation pattern.

Experimental Workflow Diagram

Caption: General experimental workflow for spectroscopic analysis.

References

-

N-Ethylbenzamide. PubChem. National Center for Biotechnology Information. [Link]

-

N-ethyl-4-nitro-benzamide - Optional[MS (GC)] - Spectrum. SpectraBase. [Link]

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

Benzamide, 4-nitro-N-ethyl-N-2-ethylhexyl- - Optional[13C NMR] - SpectraBase. SpectraBase. [Link]

-

N,N-Diethyl-4-nitrobenzamide - Optional[13C NMR] - Chemical Shifts. SpectraBase. [Link]

-

N-benzyl-4-nitrobenzamide: Supporting Information. Royal Society of Chemistry. [Link]

-

N-Ethyl-p-toluenesulfonamide. PubChem. National Center for Biotechnology Information. [Link]

-

N-ethylbenzamide - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

N-ethyl-4-nitro-benzamide - Optional[FTIR] - Spectrum. SpectraBase. [Link]

-

This compound. PubChem. National Center for Biotechnology Information. [Link]

-

Benzamide, 4-nitro-N-ethyl-N-methyl-. PubChem. National Center for Biotechnology Information. [Link]

-

1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. ResearchGate. [Link]

-

The prediction of 1H chemical shifts in amines: a semiempirical and ab initio investigation. Modgraph. [Link]

-

1H NMR spectra part 31: 1H chemical shifts of amides in DMSO solvent. PubMed. [Link]

Sources

- 1. This compound | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-Ethylbenzamide | C9H11NO | CID 11959 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. spectrabase.com [spectrabase.com]

- 4. spectrabase.com [spectrabase.com]

- 5. rsc.org [rsc.org]

- 6. N-Ethyl-p-toluenesulfonamide | C9H13NO2S | CID 6637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. spectrabase.com [spectrabase.com]

A Technical Guide to the Solubility of N-ethyl-4-nitrobenzamide in Organic Solvents

This in-depth technical guide is designed for researchers, scientists, and drug development professionals, providing a comprehensive overview of the solubility of N-ethyl-4-nitrobenzamide in organic solvents. This document delves into the core principles governing solubility, presents analogous quantitative data, and offers detailed experimental protocols for precise solubility determination.

Introduction: The Critical Role of Solubility in Drug Development

Solubility, the ability of a solid substance to dissolve in a solvent to form a homogeneous solution, is a cornerstone of pharmaceutical sciences. For a drug candidate like this compound, understanding its solubility profile is paramount for several reasons:

-

Bioavailability: A drug must be in a dissolved state to be absorbed by the body. Poor solubility can lead to low bioavailability, hindering therapeutic efficacy.

-

Formulation Development: The choice of solvents is critical in creating stable and effective drug formulations, whether for oral, injectable, or topical delivery.

-

Purification and Crystallization: Solubility differences in various solvents are exploited for the purification of active pharmaceutical ingredients (APIs) and for obtaining the desired crystalline form.

-

Process Chemistry: Optimizing reaction conditions and yields in synthetic chemistry often relies on a thorough understanding of the solubility of reactants, intermediates, and final products.

This compound, with its amide and nitro functional groups, presents an interesting case for solubility studies. The interplay of its hydrogen bonding capabilities, polarity, and molecular size will dictate its behavior in different organic solvents.

Physicochemical Properties of this compound

A foundational understanding of the molecule's properties is essential for interpreting its solubility.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | [1] |

| Molecular Weight | 194.19 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Structure | ||

| CAS Number | 50445-50-6 | [1] |

Understanding Solubility: A Theoretical Framework

The solubility of a solid in a liquid is governed by a thermodynamic equilibrium between the solid phase and the solution. This equilibrium is influenced by the strength of the interactions between solute-solute, solvent-solvent, and solute-solvent molecules. For dissolution to occur, the energy required to break the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.

Several factors influence the solubility of this compound in organic solvents:

-

Polarity: The nitro group and the amide linkage make this compound a polar molecule. The principle of "like dissolves like" suggests that it will be more soluble in polar solvents.

-

Hydrogen Bonding: The amide group can act as both a hydrogen bond donor (N-H) and acceptor (C=O). Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.

-

Temperature: Generally, the solubility of a solid in a liquid increases with temperature, as the dissolution process is often endothermic.

Quantitative Solubility Data: A Case Study of p-Nitrobenzamide

A study by Zhao et al. (2019) determined the solubility of p-nitrobenzamide in twelve pure solvents at temperatures ranging from 283.15 K to 328.15 K using the reliable shake-flask method.[2]

Table 1: Mole Fraction Solubility (x) of p-Nitrobenzamide in Various Organic Solvents at Different Temperatures (K) [2]

| Solvent | 283.15 K | 293.15 K | 303.15 K | 313.15 K | 323.15 K |

| Dimethyl Sulfoxide (DMSO) | 0.1133 | 0.1465 | 0.1873 | 0.2368 | 0.2961 |

| N,N-Dimethylformamide (DMF) | 0.1039 | 0.1332 | 0.1685 | 0.2105 | 0.2601 |

| N-Methyl-2-pyrrolidinone (NMP) | 0.0864 | 0.1118 | 0.1428 | 0.1802 | 0.2251 |

| Ethylene Glycol (EG) | 0.0135 | 0.0185 | 0.0251 | 0.0337 | 0.0449 |

| Ethyl Acetate | 0.0069 | 0.0097 | 0.0133 | 0.0179 | 0.0239 |

| Ethanol | 0.0051 | 0.0071 | 0.0096 | 0.0129 | 0.0171 |

| Isopropanol | 0.0037 | 0.0051 | 0.0070 | 0.0094 | 0.0125 |

| n-Propanol | 0.0035 | 0.0048 | 0.0066 | 0.0089 | 0.0118 |

| Isobutanol | 0.0028 | 0.0039 | 0.0053 | 0.0071 | 0.0095 |

| Acetonitrile | 0.0026 | 0.0038 | 0.0054 | 0.0076 | 0.0104 |

| n-Butanol | 0.0026 | 0.0036 | 0.0049 | 0.0065 | 0.0087 |

| Water | 0.00004 | 0.00006 | 0.00008 | 0.00011 | 0.00015 |

As the data indicates, the solubility of p-nitrobenzamide increases with temperature across all solvents.[2] The highest solubility is observed in highly polar aprotic solvents like DMSO, DMF, and NMP, which are excellent hydrogen bond acceptors.[2] The solubility is moderate in polar protic solvents like alcohols and significantly lower in less polar solvents and water.[2]

Expected Influence of N-Ethylation on Solubility

The introduction of an ethyl group on the amide nitrogen of p-nitrobenzamide to form this compound is expected to alter its solubility profile in the following ways:

-

Reduced Hydrogen Bond Donation: The replacement of a hydrogen atom on the amide nitrogen with an ethyl group eliminates one hydrogen bond donor site. This will likely decrease the solubility in solvents that are good hydrogen bond acceptors (like DMSO and DMF) and in protic solvents where the N-H group plays a significant role in solute-solvent interactions.

-

Increased Lipophilicity: The ethyl group increases the nonpolar character (lipophilicity) of the molecule. This could lead to a relative increase in solubility in less polar organic solvents compared to the parent compound.

-

Disruption of Crystal Lattice: The ethyl group may disrupt the crystal lattice packing of the solid, potentially lowering the melting point and the energy required to break the solute-solute interactions. This could lead to an overall increase in solubility, depending on the balance with the change in solvation energy.

Based on these considerations, it is plausible that the solubility of this compound will still be highest in polar aprotic solvents, but perhaps to a lesser extent than p-nitrobenzamide. A more pronounced increase in solubility might be observed in solvents of intermediate polarity.

Experimental Protocol for Solubility Determination: The Shake-Flask Method

For researchers requiring precise solubility data for this compound, the equilibrium shake-flask method is the gold standard.[2]

Objective: To determine the thermodynamic solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker bath

-

Vials with screw caps

-

Analytical balance

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. The presence of undissolved solid is crucial to ensure equilibrium is reached.

-

Accurately add a known volume of the selected organic solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K / 25 °C).

-

Agitate the samples for a predetermined time to allow the system to reach equilibrium. A typical duration is 24-48 hours. It is advisable to conduct a preliminary experiment to determine the time required to reach a constant concentration.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed in the shaker bath for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Accurately dilute the filtered sample with the solvent to a concentration within the linear range of the analytical method.

-

-

Analysis:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the standard solutions and the diluted sample using a validated HPLC or UV-Vis spectrophotometric method.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) against the concentration of the standard solutions.

-

Determine the concentration of this compound in the diluted sample from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by taking the dilution factor into account.

-

Express the solubility in the desired units (e.g., g/L, mol/L, or mole fraction).

-

Workflow for Solubility Determination

Caption: Intermolecular forces in the dissolution process.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of this compound in organic solvents. While direct quantitative data for this specific compound is limited, the detailed analysis of its parent compound, p-nitrobenzamide, offers a robust framework for understanding its likely solubility behavior. The provided experimental protocol for the shake-flask method equips researchers with a reliable methodology to determine precise solubility data. A thorough understanding and experimental determination of the solubility of this compound are crucial for its successful application in drug development and other scientific endeavors.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Zhao, H., et al. (2019). Solubility Determination and Modeling of p-Nitrobenzamide Dissolved in Twelve Neat Solvents from 283.15 to 328.15 K. Journal of Chemical & Engineering Data, 64(4), 1775–1781. [Link]

Sources

The Multifaceted Mechanisms of Action of Nitrobenzamide Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrobenzamide derivatives represent a versatile class of pharmacologically active compounds with a spectrum of therapeutic applications, ranging from antipsychotic and antiemetic to potential anticancer and antimicrobial agents. This technical guide provides an in-depth exploration of the core mechanisms of action underpinning the diverse biological activities of these molecules. We will dissect their interactions with key molecular targets, including dopamine and serotonin receptors, and histone deacetylases (HDACs), and explore the unique bio-reductive activation of the nitro moiety that drives their cytotoxic potential. This guide is designed to furnish researchers and drug development professionals with a comprehensive understanding of the structure-function relationships, downstream signaling cascades, and the experimental methodologies crucial for the evaluation of this important chemical class.

Introduction: The Chemical Versatility of the Nitrobenzamide Scaffold

The benzamide core is a privileged scaffold in medicinal chemistry, and the incorporation of a nitro group introduces unique electronic and metabolic properties that significantly influence the pharmacological profile of the resulting derivatives. The position of the nitro group on the benzoyl ring, along with substitutions on the amide nitrogen, dictates the molecule's affinity for various biological targets and its ultimate mechanism of action. This guide will navigate through the primary mechanisms through which nitrobenzamide derivatives exert their effects, providing a granular view of their molecular interactions and cellular consequences.

Antipsychotic and Antiemetic Effects: Modulation of Dopaminergic and Serotonergic Pathways

A significant number of nitrobenzamide derivatives owe their therapeutic efficacy to their ability to modulate neurotransmitter signaling in the central nervous system (CNS).

Antagonism of Dopamine D2 Receptors

The hallmark of many antipsychotic nitrobenzamides, such as the substituted benzamides remoxipride, sultopride, and raclopride, is their antagonism of the dopamine D2 receptor.[1][2][3] These drugs block the action of dopamine at D2 receptors, which is particularly relevant in the mesolimbic pathway, where hyperactivity of dopamine is associated with the positive symptoms of schizophrenia.[2][4]

Downstream Signaling Cascade:

Dopamine D2 receptors are G-protein coupled receptors (GPCRs) that couple to Gαi/o proteins.[5][6] Antagonism of these receptors by nitrobenzamide derivatives prevents the inhibition of adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[5] This, in turn, influences the activity of Protein Kinase A (PKA) and downstream signaling cascades.[7] Furthermore, D2 receptor signaling can also modulate the mitogen-activated protein kinase (MAPK) and cAMP response element-binding protein (CREB) pathways, which are involved in regulating gene expression and neuronal plasticity.[3][8]

Diagram: Dopamine D2 Receptor Antagonism by Nitrobenzamide Derivatives

Caption: Antagonism of D2 receptors by nitrobenzamides.

Modulation of Serotonin Receptors

Certain nitrobenzamide derivatives also interact with serotonin (5-HT) receptors, contributing to their therapeutic profile, particularly their antiemetic and prokinetic effects.

-

5-HT3 Receptor Antagonism: Some benzamides act as antagonists at 5-HT3 receptors in the chemoreceptor trigger zone (CTZ) and the gastrointestinal tract, which is a key mechanism for preventing nausea and vomiting.[9]

-

5-HT4 Receptor Agonism: Conversely, agonistic activity at 5-HT4 receptors can enhance gastrointestinal motility.[10][11][12] This dual action on serotonin receptors makes some nitrobenzamide derivatives effective agents for managing complex gastrointestinal disorders.

Anticancer and Antimicrobial Activity: The Role of the Nitro Group

The nitroaromatic nature of these compounds underpins their potential as anticancer and antimicrobial agents through a mechanism of bioreductive activation.[1][2][13]

Mechanism of Bioreductive Activation:

In hypoxic environments, such as those found in solid tumors and certain microbial infections, endogenous nitroreductase enzymes can reduce the nitro group of the nitrobenzamide derivative.[1][4] This reduction process generates highly reactive and cytotoxic species, including nitroso and hydroxylamine intermediates, as well as reactive nitrogen species (RNS) and reactive oxygen species (ROS).[13][14][15][16] These reactive species can cause significant cellular damage by targeting DNA, proteins, and lipids, ultimately leading to cell death.[12][16]

Diagram: Bioreductive Activation of Nitrobenzamide Derivatives

Caption: Workflow for a radioligand binding assay.

Protocol: In Vitro Histone Deacetylase (HDAC) Activity Assay (Fluorometric)

This protocol outlines a fluorometric assay to measure the inhibitory activity of a nitrobenzamide derivative against a specific HDAC isoform.

Materials:

-

Recombinant human HDAC enzyme (e.g., HDAC1, HDAC2, HDAC3).

-

HDAC Assay Buffer: 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂.

-

Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).

-

Test nitrobenzamide derivative dissolved in DMSO.

-

Trichostatin A (TSA) as a positive control inhibitor.

-

Developer solution (containing trypsin).

-

96-well black, flat-bottom microplates.

-

Fluorometric microplate reader (Excitation: ~355 nm, Emission: ~460 nm).

Procedure:

-

Prepare serial dilutions of the test nitrobenzamide derivative and TSA in HDAC Assay Buffer.

-

In a 96-well black microplate, add assay buffer, followed by the test compound or control.

-

Add the diluted HDAC enzyme to each well and incubate for 10-15 minutes at 37°C.

-

Initiate the reaction by adding the fluorogenic HDAC substrate.

-

Incubate the plate at 37°C for 30-60 minutes.

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional 15-20 minutes at 37°C to allow for fluorophore development.

-

Measure the fluorescence intensity using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.

Diagram: In Vitro HDAC Activity Assay Workflow

Caption: Workflow for a fluorometric HDAC activity assay.

Conclusion and Future Directions

Nitrobenzamide derivatives are a compelling class of molecules with a rich and varied pharmacology. Their mechanisms of action, spanning from classical receptor modulation to innovative bioreductive activation and epigenetic regulation, highlight their therapeutic potential in a wide range of diseases. A thorough understanding of these mechanisms is paramount for the rational design of next-generation nitrobenzamide-based drugs with improved efficacy and selectivity. Future research should focus on elucidating the precise structure-activity relationships that govern isoform-selective HDAC inhibition and on further exploring the potential of these compounds as hypoxia-activated prodrugs in oncology and infectious diseases. The continued application of the robust experimental methodologies outlined in this guide will be instrumental in advancing our knowledge and unlocking the full therapeutic promise of nitrobenzamide derivatives.

References

-

Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity. (2021). International Journal of Molecular Sciences, 22(16), 8534. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (2009). FEMS Microbiology Reviews, 33(4), 741-761. [Link]

-

D2 dopamine receptors induce mitogen-activated protein kinase and cAMP response element-binding protein phosphorylation in neurons. (2001). Proceedings of the National Academy of Sciences, 98(20), 11627-11632. [Link]

-

A selection of the latest prepared amino benzamides. IC50 values... (n.d.). ResearchGate. [Link]

-

Bioreduction of the nitro group by nitroreductases (NTR) or others... (n.d.). ResearchGate. [Link]

-

Reduction of polynitroaromatic compounds: the bacterial nitroreductases. (n.d.). Semantic Scholar. [Link]

-

Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N -(2-Aminophenyl)-benzamide Binding Unit. (2018). Journal of Medicinal Chemistry, 61(17), 7753-7767. [Link]

-

Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2022). International Journal of Molecular Sciences, 23(21), 13348. [Link]

-

Discovery of Highly Selective and Potent HDAC3 Inhibitors Based on a 2-Substituted Benzamide Zinc Binding Group. (2020). ACS Medicinal Chemistry Letters, 11(11), 2229-2236. [Link]

-

In vivo Methods for Evaluation of Drugs for the Treatment of Gastrointestinal Motility Disorders. (2012). International Journal of Pharmacology, 8(5), 343-353. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry, 16(11), 849-866. [Link]

-

Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. (n.d.). Universität Regensburg. [Link]

-

Pharmacological characterization of two novel and potent 5-HT4 receptor agonists, RS 67333 and RS 67506, in vitro and in vivo. (1996). British Journal of Pharmacology, 117(7), 1573-1582. [Link]

-

Protocol to characterize longitudinal gut motility in mice using transit time, tissue harvest, and whole-mount immunostaining. (2021). STAR Protocols, 2(2), 100511. [Link]

-

Antipsychotic Drugs: Comparison in Animal Models of Efficacy, Neurotransmitter Regulation, and Neuroprotection. (2005). Schizophrenia Bulletin, 31(4), 855-872. [Link]

-

Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists. (2014). Journal of Medicinal Chemistry, 57(8), 3450-3463. [Link]

-

Whole Intestinal & Colonic transit time (in vivo). (2023). Mouse Metabolic Phenotyping Centers. [Link]

-

Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation. (2024). Future Medicinal Chemistry, 16(11), 849-866. [Link]

-

The gastrointestinal prokinetic benzamide derivatives are agonists at the non-classical 5-HT receptor (5-HT4) positively coupled to adenylate cyclase in neurons. (1989). Naunyn-Schmiedeberg's Archives of Pharmacology, 340(4), 403-410. [Link]

-

Potent Histone Deacetylase Inhibitors: N-hydroxybenzamides With Antitumor Activities. (2004). Bioorganic & Medicinal Chemistry, 12(15), 4035-4041. [Link]

-

From antipsychotic to anti-schizophrenia drugs: role of animal models. (2012). Dialogues in Clinical Neuroscience, 14(1), 17-26. [Link]

-

Benzamide derivatives provide evidence for the involvement of a 5-HT4 receptor type in the mechanism of action of serotonin in frog adrenocortical cells. (1991). Molecular Brain Research, 10(3), 251-258. [Link]

-

Reactive nitrogen species reactivities with nitrones: theoretical and experimental studies. (2012). Journal of the American Chemical Society, 134(36), 14903-14914. [Link]

-

Understanding the Molecular Basis of 5-HT4 Receptor Partial Agonists through 3D-QSAR Studies. (2021). Molecules, 26(7), 1937. [Link]

-

Reactive oxygen species and reactive nitrogen species: relevance to cyto(neuro)toxic events and neurologic disorders. An overview. (2006). Neurotoxicity Research, 10(3-4), 197-230. [Link]

-

Reactive nitrogen species in cellular signaling. (2010). Experimental Biology and Medicine, 235(1), 1-6. [Link]

-

Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species. (2010). BioMed Research International, 2010, 931053. [Link]

-

IC50-to-Ki: a web-based tool for converting IC50 to Ki values for inhibitors of enzyme activity and ligand binding. (2009). Nucleic Acids Research, 37(Web Server issue), W441-W445. [Link]

-

Synthesis and pharmacological evaluation of benzamide derivatives as selective 5-HT(4) receptor agonists. (2005). Bioorganic & Medicinal Chemistry, 13(9), 3147-3162. [Link]

-

An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. (n.d.). ResearchGate. [Link]

-

An antibody to dopamine D2 receptor inhibits dopamine antagonist and agonist binding to dopamine D2 receptor cDNA transfected mouse fibroblast cells. (1992). Journal of Receptor Research, 12(2), 195-208. [Link]

-

Agonists and Antagonists Differentially Regulate the High Affinity State of the D2L Receptor in Human Embryonic Kidney 293 Cells. (1998). Journal of Neurochemistry, 71(5), 2132-2140. [Link]

-

Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites. (1998). Journal of Computer-Aided Molecular Design, 12(4), 383-401. [Link]

-

animal-models-for-the-evaluation-of-antipsychotic-agents. (2022). Bohrium. [Link]

-

Development of Potent serotonin-3 (5-HT3) Receptor Antagonists. I. Structure-activity Relationships of 2-alkoxy-4-amino-5-chlorobenzamide Derivatives. (1993). Journal of Medicinal Chemistry, 36(18), 2621-2633. [Link]

Sources

- 1. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Reduction of polynitroaromatic compounds: the bacterial nitroreductases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Single- and Two-Electron Reduction of Nitroaromatic Compounds by Flavoenzymes: Mechanisms and Implications for Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. [PDF] Reduction of polynitroaromatic compounds: the bacterial nitroreductases. | Semantic Scholar [semanticscholar.org]

- 5. Comparative receptor mapping of serotoninergic 5-HT3 and 5-HT4 binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery, Optimization, and Characterization of Novel D2 Dopamine Receptor Selective Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. Animal models for the evaluation of antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. New technique provides 3D, in vivo picture of intestinal motility disorders - UBNow: News and views for UB faculty and staff - University at Buffalo [buffalo.edu]

- 11. Reactive Nitrogen Species in Acetaminophen-Induced Mitochondrial Damage and Toxicity in Mouse Hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Reactive oxygen species and reactive nitrogen species: relevance to cyto(neuro)toxic events and neurologic disorders. An overview - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Reactive nitrogen species in cellular signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Toxicological and Pathophysiological Roles of Reactive Oxygen and Nitrogen Species - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Key structural requirements of benzamide derivatives for histone deacetylase inhibition: design, synthesis and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Investigational Potential of N-ethyl-4-nitrobenzamide in Drug Discovery

Abstract

The landscape of modern therapeutics is in constant pursuit of novel chemical entities that can address unmet medical needs, particularly in the face of rising drug resistance and complex disease pathologies. Within this context, nitroaromatic compounds have emerged as a compelling, albeit complex, class of molecules with a broad spectrum of biological activities.[1][2] This technical guide provides a comprehensive analysis of the potential biological activities of N-ethyl-4-nitrobenzamide, a member of the nitrobenzamide family. While direct experimental data on this specific molecule is limited, this document synthesizes existing research on structurally related N-alkyl nitrobenzamides to build a strong deductive case for its investigational potential. We will explore its hypothesized mechanisms of action, propose a rigorous, multi-pronged experimental strategy to elucidate its therapeutic promise, and provide detailed protocols for its synthesis and biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to explore new frontiers in medicinal chemistry.

Introduction: The Nitrobenzamide Scaffold - A Privileged Structure in Medicinal Chemistry

The nitrobenzamide core is a recurring motif in a variety of biologically active compounds, demonstrating a remarkable versatility that spans multiple therapeutic areas. The presence of the nitro group, a potent electron-withdrawing moiety, is often crucial for the molecule's bioactivity.[2][3] It can act as a pharmacophore, modulating the molecule's pharmacokinetic and pharmacodynamic properties.[2][3] Furthermore, the nitro group can undergo metabolic reduction within biological systems, leading to the formation of reactive intermediates that can exert cytotoxic effects, a key mechanism in antimicrobial and anticancer applications.[1][3]

N-alkyl nitrobenzamides, in particular, have garnered significant attention for their promising antitubercular properties.[4][5] These compounds are structural simplifications of known inhibitors of decaprenylphosphoryl-β-D-ribofuranose 2′-oxidase (DprE1), an essential enzyme in Mycobacterium tuberculosis (Mtb).[4][5] The N-alkyl substituent plays a critical role in modulating the lipophilicity and, consequently, the activity of these compounds.[4][5] This established precedent forms the foundation for our investigation into the potential of this compound.

Hypothesized Biological Activities of this compound

Based on the structure-activity relationships observed in related nitrobenzamide derivatives, we can postulate several potential biological activities for this compound.

Antimycobacterial Activity

The most compelling hypothesis for the biological activity of this compound lies in its potential as an antitubercular agent. The structural similarity to other N-alkyl nitrobenzamides that inhibit the Mtb DprE1 enzyme suggests that this compound may function through a similar mechanism.[4][5] DprE1 is a critical enzyme in the synthesis of the mycobacterial cell wall, making it an attractive target for novel anti-TB drugs.[6]

Proposed Mechanism of Action: DprE1 Inhibition

The proposed mechanism involves the covalent inhibition of the DprE1 enzyme. The nitro group of this compound is likely reduced within the mycobacterium to a nitroso intermediate, which can then form a covalent bond with a cysteine residue in the active site of DprE1, leading to enzyme inactivation and bacterial cell death.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis, Activity, Toxicity, and In Silico Studies of New Antimycobacterial N-Alkyl Nitrobenzamides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Design, synthesis and antimycobacterial activity of novel nitrobenzamide derivatives [html.rhhz.net]

Methodological & Application

Synthesis of N-ethyl-4-nitrobenzamide: A Detailed Guide for Researchers

This comprehensive guide provides a detailed protocol for the synthesis of N-ethyl-4-nitrobenzamide, a valuable intermediate in organic synthesis and drug discovery. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical details, reaction mechanisms, and practical insights into its preparation and purification.

Introduction

This compound is a substituted benzamide that serves as a versatile building block in the synthesis of more complex molecules, including potential pharmaceutical agents. The presence of the nitro group offers a handle for further chemical transformations, such as reduction to an amine, which opens up a wide range of derivatization possibilities. This guide will primarily focus on the most direct and widely adopted synthetic route: the acylation of ethylamine with 4-nitrobenzoyl chloride via the Schotten-Baumann reaction. A comparative overview of an alternative synthetic pathway will also be discussed.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₉H₁₀N₂O₃ | PubChem[1] |

| Molecular Weight | 194.19 g/mol | PubChem[1] |

| Appearance | Solid (Expected) | General knowledge |

| Melting Point | Not explicitly available in searches | |

| Solubility | Soluble in organic solvents like ethanol; limited solubility in water.[2] | EvitaChem[2] |

| CAS Number | 50445-50-6 | Sigma-Aldrich |

Preferred Synthetic Route: Schotten-Baumann Reaction

The most efficient and direct method for the synthesis of this compound is the Schotten-Baumann reaction. This robust and versatile method involves the acylation of a primary or secondary amine with an acyl chloride in the presence of a base.[3] In this case, ethylamine is acylated by 4-nitrobenzoyl chloride.

Reaction Mechanism

The reaction proceeds via a nucleophilic acyl substitution mechanism. The key steps are:

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This results in the formation of a tetrahedral intermediate.

-

Elimination of the Leaving Group: The tetrahedral intermediate is unstable and collapses. The carbon-oxygen double bond is reformed, and the chloride ion, being a good leaving group, is expelled.

-

Deprotonation: The resulting protonated amide is deprotonated by the base (e.g., triethylamine or sodium hydroxide) to yield the final this compound and the corresponding salt of the base. The base is crucial as it neutralizes the hydrochloric acid generated during the reaction, driving the equilibrium towards the product.[4][5]

Reaction Mechanism: Schotten-Baumann Synthesis of this compound

Caption: Mechanism of this compound synthesis via the Schotten-Baumann reaction.

Experimental Protocol

This protocol is adapted from a similar procedure for the synthesis of N-substituted benzamides.[6]

Materials:

-

4-Nitrobenzoyl chloride

-

Ethylamine (as a solution in a suitable solvent, e.g., THF or as a gas)

-

Triethylamine (Et₃N) or Sodium Hydroxide (NaOH)

-

Dichloromethane (DCM) or other suitable aprotic solvent

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitrobenzoyl chloride (1.0 equivalent) in dichloromethane.

-

Amine Addition: To a separate flask, prepare a solution of ethylamine (1.0-1.2 equivalents) and triethylamine (1.2-1.5 equivalents) in dichloromethane. Alternatively, if using aqueous ethylamine, a biphasic system with an aqueous solution of sodium hydroxide as the base can be employed.

-

Reaction: Cool the 4-nitrobenzoyl chloride solution in an ice bath to 0-5 °C. Slowly add the ethylamine/triethylamine solution dropwise from the dropping funnel over 30-60 minutes with vigorous stirring.

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (2 x volume of organic layer), saturated NaHCO₃ solution (2 x volume of organic layer), and brine (1 x volume of organic layer).

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification:

The crude this compound can be purified by recrystallization. Ethanol is a commonly used solvent for the recrystallization of benzamide derivatives.[7]

-

Dissolve the crude product in a minimum amount of hot ethanol.

-

If any insoluble impurities remain, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

-

Dry the purified crystals in a vacuum oven.

Experimental Workflow

Caption: General experimental workflow for the synthesis of this compound.

Characterization Data

-

¹H NMR: Expected signals would include a triplet for the methyl protons and a quartet for the methylene protons of the ethyl group, as well as signals in the aromatic region corresponding to the protons on the 4-nitrophenyl group.

-

¹³C NMR: Expected signals would include those for the carbonyl carbon, the carbons of the ethyl group, and the carbons of the 4-nitrophenyl ring.

-

IR Spectroscopy: Characteristic peaks would be expected for the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group.

Alternative Synthetic Route: Nitration and Alkylation

An alternative, though generally less direct, two-step synthesis of this compound involves:

-

Nitration of Benzamide: Benzamide is first nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures to favor the formation of 4-nitrobenzamide.[2]

-

N-Alkylation: The resulting 4-nitrobenzamide is then N-alkylated with an ethylating agent, such as ethyl iodide or diethyl sulfate, in the presence of a base (e.g., sodium hydroxide) under reflux conditions to yield this compound.[2]

Comparison of Synthetic Routes:

| Feature | Schotten-Baumann Reaction | Nitration and Alkylation |

| Number of Steps | 1 | 2 |

| Starting Materials | 4-Nitrobenzoyl chloride, Ethylamine | Benzamide, Nitrating agents, Ethylating agents |

| Reaction Conditions | Generally mild (0 °C to room temperature) | Requires low temperatures for nitration and reflux for alkylation |

| Advantages | Direct, high-yielding, well-established | Starts from a simpler, less functionalized material (benzamide) |

| Disadvantages | Requires the preparation or purchase of 4-nitrobenzoyl chloride, which can be moisture-sensitive | Two-step process, potential for side reactions (e.g., over-alkylation), use of strong acids and potentially hazardous alkylating agents |

For laboratory-scale synthesis where 4-nitrobenzoyl chloride is readily available, the Schotten-Baumann reaction is generally the preferred method due to its efficiency and directness.

Safety Precautions

-

4-Nitrobenzoyl chloride is corrosive and moisture-sensitive. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Ethylamine is a flammable and corrosive gas or liquid with a strong odor. It should be handled in a well-ventilated fume hood.

-

Triethylamine is a flammable and corrosive liquid.

-

Dichloromethane is a volatile and potentially carcinogenic solvent. All manipulations should be performed in a fume hood.

-

The reaction can be exothermic, especially during the addition of the amine solution. Proper cooling and slow addition are essential to control the reaction temperature.

Conclusion

This guide provides a comprehensive overview and a detailed, practical protocol for the synthesis of this compound. By following the outlined procedures for the Schotten-Baumann reaction and subsequent purification, researchers can reliably prepare this valuable compound for their synthetic and medicinal chemistry endeavors. As with any chemical synthesis, adherence to safety protocols and careful execution of the experimental steps are paramount for a successful outcome.

References

- EvitaChem. Buy this compound (EVT-1189004) | 50445-50-6.

- Dimitrova, D., et al. (2024). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI.

- PubChem. This compound.

- Grokipedia. Schotten–Baumann reaction.

- BenchChem. A Step-by-Step Guide to the Schotten-Baumann Synthesis of N-Aryl-4-aminobenzamides.

- BYJU'S. (2019). Schotten Baumann Reaction.

- Organic Chemistry Portal. Schotten-Baumann Reaction.

- Sigma-Aldrich. This compound AldrichCPR.

Sources

- 1. This compound | C9H10N2O3 | CID 347925 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy this compound (EVT-1189004) | 50445-50-6 [evitachem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. byjus.com [byjus.com]

- 5. Schotten-Baumann Reaction [organic-chemistry.org]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

Application Notes and Protocols: Acyl Chloride-Mediated Synthesis of N-ethyl-4-nitrobenzamide

Introduction: The Strategic Importance of Amide Bond Formation

The amide bond is a cornerstone of modern organic and medicinal chemistry, prevalent in a vast array of pharmaceuticals, agrochemicals, and materials.[1] The synthesis of N-ethyl-4-nitrobenzamide serves as a classic yet relevant example of amide formation, embodying key principles of nucleophilic acyl substitution. This particular molecule and its derivatives are of interest in medicinal chemistry for their potential biological activities, including antimicrobial and anticancer properties.[2]

This guide provides an in-depth exploration of the acyl chloride-mediated amidation for synthesizing this compound, a process often referred to as the Schotten-Baumann reaction.[1][3] We will delve into the mechanistic underpinnings, provide a detailed and validated experimental protocol, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Scientific Principles: The Schotten-Baumann Reaction

The direct reaction between a carboxylic acid and an amine to form an amide is often inefficient due to a competing acid-base reaction that forms a stable carboxylate-ammonium salt. To overcome this, the carboxylic acid is typically activated to a more electrophilic species, such as an acyl chloride. Acyl chlorides are highly reactive and readily undergo nucleophilic attack by amines.[4]

The Schotten-Baumann reaction specifically refers to the acylation of an amine (or alcohol) with an acyl chloride in the presence of a base.[5] The base plays a crucial role in neutralizing the hydrochloric acid (HCl) byproduct generated during the reaction.[3] This neutralization is essential to drive the reaction equilibrium towards the product and to prevent the protonation of the amine nucleophile, which would render it unreactive.[3][5] The reaction is typically carried out in a biphasic system or in an aprotic solvent with an organic base.[3][6]

Reaction Mechanism

The mechanism proceeds via a nucleophilic acyl substitution pathway.[6]

-

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of ethylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-nitrobenzoyl chloride. This forms a tetrahedral intermediate.[6][7]

-

Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbon-oxygen double bond and expelling the chloride ion, which is a good leaving group.

-

Deprotonation: A base, such as triethylamine or aqueous sodium hydroxide, removes a proton from the positively charged nitrogen atom, yielding the neutral this compound product and the corresponding salt of the base.[5][7]

Below is a visual representation of the reaction mechanism.

Caption: Mechanism of Acyl Chloride-Mediated Amidation.

Experimental Protocol: Synthesis of this compound

This protocol is designed to be self-validating, with clear checkpoints and expected observations.

Materials and Reagents

| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) |

| 4-Nitrobenzoyl chloride | C₇H₄ClNO₃ | 185.56 | 1.86 g | 10.0 |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 0.73 mL | 12.0 |

| Triethylamine | (C₂H₅)₃N | 101.19 | 2.1 mL | 15.0 |

| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - |

| 1 M Hydrochloric Acid | HCl | 36.46 | 20 mL | - |

| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 20 mL | - |

| Brine | NaCl (aq) | 58.44 | 20 mL | - |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | q.s. | - |

Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

-

Melting point apparatus

-

Spectroscopic instruments for characterization (FTIR, ¹H NMR, ¹³C NMR)

Safety Precautions

-

4-Nitrobenzoyl chloride is corrosive and causes severe skin burns and eye damage.[8][9] It is also moisture-sensitive and contact with water liberates toxic gas.[8] Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[9][10]

-

Ethylamine is flammable and corrosive. Handle with care in a well-ventilated area.

-

Triethylamine is flammable and has a strong, unpleasant odor. Use in a fume hood.

-

Dichloromethane is a volatile solvent and a suspected carcinogen. Handle in a fume hood.

Step-by-Step Procedure

The following workflow diagram outlines the key stages of the synthesis.

Caption: Workflow for this compound Synthesis.

-

Reaction Setup:

-

To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-nitrobenzoyl chloride (1.86 g, 10.0 mmol) and dissolve it in dichloromethane (30 mL).

-

Cool the flask in an ice bath to 0°C.

-

In a separate beaker, prepare a solution of ethylamine (0.73 mL of 70% aqueous solution, ~12.0 mmol) in dichloromethane (10 mL).

-

Add the ethylamine solution dropwise to the stirring solution of 4-nitrobenzoyl chloride over 10-15 minutes. A white precipitate (ethylammonium chloride) may form.

-

After the addition of ethylamine is complete, add triethylamine (2.1 mL, 15.0 mmol) dropwise to the reaction mixture.

-

Remove the ice bath and allow the reaction to stir at room temperature for 2 hours.

-

-

In-Process Check (Trustworthiness):

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 3:1 Hexane:Ethyl Acetate). The disappearance of the 4-nitrobenzoyl chloride spot indicates the completion of the reaction.

-

-

Work-up and Isolation:

-

Transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with 1 M HCl (20 mL) to remove excess amines, saturated aqueous NaHCO₃ (20 mL) to remove any unreacted acyl chloride and acidic byproducts, and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude product as a solid.

-

-

Purification:

-